2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole
Overview
Description
2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole-based compounds, which include 2-chloro-1-(2-ethoxyethyl)-1h-benzo[d]imidazole, have been shown to exhibit antibacterial activities against various microorganisms .
Mode of Action
It is known that imidazole compounds can interact with their targets in a variety of ways, often involving the formation of chelate structures with metal ions .
Biochemical Pathways
It is known that imidazole compounds can affect a wide range of biochemical processes, often related to their antibacterial activity .
Pharmacokinetics
Imidazole compounds are known to be highly polar, with a dipole moment of 361, and are completely soluble in water . These properties can influence the bioavailability of the compound.
Result of Action
It is known that imidazole compounds can have a wide range of effects, often related to their antibacterial activity .
Action Environment
The action, efficacy, and stability of 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole can be influenced by various environmental factors. For example, the maximum production of HO2 radicals was observed at 25–55% relative humidity and at ambient O2/N2 . This suggests that the compound’s action can be influenced by factors such as humidity and the presence of certain gases.
Properties
IUPAC Name |
2-chloro-1-(2-ethoxyethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-2-15-8-7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQPWDHVCUXRBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440767 | |
Record name | 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87233-54-3 | |
Record name | 2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-1-(2-ETHOXYETHYL)-1H-BENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9ES7R4ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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